molecular formula C10H8O3 B14305707 Naphthalenetriol CAS No. 112117-58-5

Naphthalenetriol

Cat. No.: B14305707
CAS No.: 112117-58-5
M. Wt: 176.17 g/mol
InChI Key: NCIAGQNZQHYKGR-UHFFFAOYSA-N
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Description

Naphthalenetriol refers to a class of organic compounds featuring a naphthalene backbone substituted with three hydroxyl groups. Different isomers, such as Naphthalene-1,2,4-triol (CAS 13302-67-5) and Naphthalene-1,4,5-triol (CAS 481-40-3), are available for specialized research applications. These compounds are characterized as high-purity (≥95% for the 1,2,4-isomer) solid chemicals . Naphthalenetriols serve as key intermediates in organic synthesis and are valuable in analytical research. For instance, Naphthalene-1,2,4-triol can be analyzed using reverse-phase (RP) HPLC methods, which are scalable and can be adapted for pharmacokinetic studies or the isolation of impurities in preparative separation . As building blocks in chemical synthesis, these triols are for research and further manufacturing use only, and are not intended for diagnostic or therapeutic applications, or for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112117-58-5

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

naphthalene-1,2,3-triol

InChI

InChI=1S/C10H8O3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5,11-13H

InChI Key

NCIAGQNZQHYKGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Naphthalenetriols and Their Structural Congeners

Regioselective Synthesis Strategies for Naphthalenetriol Isomers

The ability to synthesize specific isomers of this compound is paramount for structure-activity relationship studies and the development of functional materials. This section explores methodologies designed to achieve high regioselectivity in the introduction of hydroxyl groups onto the naphthalene (B1677914) scaffold.

Selective Functionalization Pathways

Selective functionalization of pre-existing naphthalene cores is a common strategy to introduce hydroxyl groups in a controlled manner. This often involves the sequential introduction and manipulation of functional groups that direct subsequent substitutions to specific positions.

One approach involves the regioselective oxidation of dihydroxynaphthalenes. The directing effects of the existing hydroxyl groups, often enhanced by protecting groups, can guide the entry of a third hydroxyl group. For instance, the oxidation of a suitably protected 1,5-dihydroxynaphthalene can be directed to the 4-position, leading to a 1,4,5-naphthalenetriol derivative. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation and ensure high regioselectivity.

Another strategy relies on the controlled functionalization of naphthalenes bearing other substituents that can be later converted to hydroxyl groups. For example, the regioselective bromination of a methoxynaphthalene derivative can be followed by a nucleophilic substitution with a hydroxide source or a metal-catalyzed hydroxylation reaction. The methoxy (B1213986) group can then be deprotected to yield the desired this compound.

A notable example is the synthesis of precursors for 1,3,8-naphthalenetriol, which has been documented in the chemical literature. This highlights that specific, multi-step sequences can be devised to achieve the synthesis of particular this compound isomers.

Differentially Protected this compound Syntheses

For many applications, it is essential to have naphthalenetriols with their hydroxyl groups differentially protected. This allows for the selective modification of one or two hydroxyl groups while the others remain masked. The synthesis of such compounds requires careful planning of the protecting group strategy.

A common approach involves the stepwise introduction of hydroxyl groups, with protection of the existing ones at each stage. For example, a monohydroxynaphthalene can be protected, followed by the regioselective introduction of a second hydroxyl group, which is then protected with a different protecting group. A third hydroxylation and subsequent protection with yet another distinct protecting group would yield a fully and differentially protected this compound. The choice of protecting groups is crucial, and they must be orthogonal, meaning that each can be removed under specific conditions without affecting the others.

Protecting GroupAbbreviationCleavage Conditions
BenzylBnH₂, Pd/C
tert-ButyldimethylsilylTBDMSF⁻ (e.g., TBAF)
MethylMeBBr₃
AcetylAcBase (e.g., K₂CO₃, MeOH)
MethoxymethylMOMAcid (e.g., HCl)

The stereoselective synthesis of trans- and cis-3,4-dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one demonstrates the complexity and precision required in such syntheses. Although not a fully aromatic this compound, this example showcases the methodologies available for the controlled introduction of multiple hydroxyl groups with specific stereochemistry, a principle that can be extended to the synthesis of differentially protected aromatic naphthalenetriols.

Aryne Chemistry in this compound Framework Construction

Aryne chemistry offers a powerful tool for the construction of highly substituted aromatic rings, including the naphthalene core of naphthalenetriols. The high reactivity of arynes allows for the formation of multiple carbon-carbon bonds in a single step, often with high regioselectivity.

Aryne Cycloaddition Reactions

The [4+2] cycloaddition (Diels-Alder reaction) of arynes with suitable dienes is a particularly effective method for constructing the naphthalene skeleton. To synthesize naphthalenetriols, oxygenated dienes are required. Furans, especially those with alkoxy or siloxy substituents, are excellent dienes in this context. The initial cycloadduct, an oxabicyclo[2.2.2]octatriene derivative, can be readily converted to a substituted naphthol upon treatment with acid or a Lewis acid.

By using appropriately substituted furans and arynes, it is possible to introduce multiple hydroxyl or protected hydroxyl groups onto the naphthalene ring with good regiocontrol. For instance, the reaction of a benzyne with a 2,5-dimethoxyfuran would lead to a dimethoxynaphthalene derivative, which can be further functionalized to a this compound. The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on both the aryne and the furan.

Palladium-catalyzed aryne annulation represents another sophisticated approach. This method can be used to synthesize fused polycyclic aromatics and could be adapted for the construction of polyhydroxylated naphthalenes by using appropriately functionalized starting materials.

Precursor Design for Aryne Generation

The successful application of aryne chemistry in this compound synthesis hinges on the availability of suitable aryne precursors. Modern methods for aryne generation under mild conditions have greatly expanded the scope of these reactions.

One of the most common and versatile methods involves the use of o-(trimethylsilyl)aryl triflates as aryne precursors. These compounds generate arynes upon treatment with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), under mild conditions. The synthesis of these precursors allows for the introduction of various substituents on the benzene ring, which will ultimately be incorporated into the naphthalene product. For the synthesis of naphthalenetriols, these precursors would need to bear protected hydroxyl groups.

The design of the aryne precursor is critical for controlling the regiochemistry of the final this compound. For example, a 3-methoxybenzyne, generated from the corresponding precursor, will react with a diene to give a naphthalene with a methoxy group at a specific position. Careful selection of the substitution pattern on the aryne precursor is therefore essential for the regioselective synthesis of this compound isomers.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to the synthesis of highly substituted naphthalenes. While direct multicomponent syntheses of naphthalenetriols are not widely reported, several MCRs provide access to polysubstituted naphthalenes and naphthalenols, which can serve as precursors.

One such example is the three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde hydrazones, which yields richly functionalized naphthalenes. nih.gov By choosing starting materials with appropriate oxygen-containing functional groups, this method could be adapted to produce hydroxylated naphthalene derivatives. The reaction proceeds through the formation of an isoindole intermediate, followed by an intramolecular Diels-Alder reaction and nitrene extrusion. The regioselectivity of the reaction with unsymmetrical alkynes is a key advantage. nih.gov

Another relevant MCR is the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and various amines. While this reaction yields aminomethylated naphthoquinones, the underlying principle of using a hydroxylated naphthalene as a building block in an MCR is significant. It suggests the possibility of designing other MCRs that start with or generate polyhydroxylated naphthalene scaffolds.

The development of new MCRs that directly lead to naphthalenetriols or their protected analogues remains an active area of research. The convergence and efficiency of MCRs make them an attractive strategy for the rapid generation of libraries of this compound derivatives for various applications.

Catalyst-Free and Green Synthetic Routes

In line with the principles of green chemistry, the development of catalyst-free synthetic methods is of significant interest. A noteworthy advancement in this area is the catalyst-free synthesis of naphthoquinone-polyphenols via the domino Mannich-Michael reaction. researchgate.netresearchgate.net This method offers a more environmentally benign alternative to traditional catalyzed reactions, which often require harsh conditions or toxic catalysts.

The reported catalyst-free approach for the synthesis of novel naphthoquinone-polyphenols is not only environmentally friendly but also efficient, providing good yields of the desired products. researchgate.net This one-step, green synthesis highlights the potential for developing more sustainable chemical processes in the production of complex organic molecules. researchgate.net

Table 1: Comparison of Catalyzed vs. Catalyst-Free Domino Mannich-Michael Reaction for Naphthoquinone-Polyphenol Synthesis

FeatureCatalyzed ReactionCatalyst-Free Reaction
Catalyst Required (e.g., acid or base)Not required
Reaction Conditions Often requires specific temperatures and solventsMilder reaction conditions
Environmental Impact Potential for catalyst-related waste and toxicityReduced environmental impact
Yields Generally goodGood yields reported researchgate.net

Electrosynthesis and Redox-Driven Synthetic Transformations

Electrosynthesis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to conventional redox reactions. This approach utilizes electrical current to drive chemical transformations, often with high selectivity and under mild conditions.

Application of Redox Catalysis in Organic Synthesis

Redox catalysis plays a crucial role in a wide range of organic transformations. In the context of naphthalene derivatives, a biomimetic iron catalyst has been shown to effectively catalyze the dearomative syn-dihydroxylation of naphthalenes. acs.org This transformation is significant as it introduces hydroxyl groups onto the aromatic ring, a key step towards the synthesis of naphthalenetriols. The catalytic cycle of this iron-based system allows for the controlled oxidation of the naphthalene core. acs.org

The reactivity of this catalytic system is attributed to a highly electrophilic cis-FeVO(OH) intermediate, which can overcome the inherent stability of the aromatic system. acs.org This method provides a chemoselective route to dihydroxylated naphthalene derivatives, with only trace amounts of common byproducts like naphthol and naphthoquinone being observed. acs.org

Indirect Electrolysis Methodologies

Indirect electrolysis is a technique where an electrochemically generated intermediate, often referred to as a mediator or electrocatalyst, facilitates the desired chemical transformation of the substrate. orientjchem.org This approach offers several advantages over direct electrolysis, including the potential for lower overpotentials and the prevention of electrode fouling. orientjchem.org

The fundamental principle of indirect electrolysis involves the substitution of a heterogeneous electron transfer at the electrode surface with a homogeneous electron transfer between the mediator and the substrate. orientjchem.org The electroactive mediator is continuously regenerated at the electrode, allowing it to be used in catalytic amounts. orientjchem.org This methodology can be applied to the synthesis of hydroxylated aromatic compounds, where a suitable redox mediator can be employed to facilitate the introduction of hydroxyl groups onto an aromatic ring. The electro-Fenton method, for instance, generates hydroxyl radicals that can hydroxylate aromatic compounds. rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of naphthalenetriols and their derivatives can be designed to align with the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. These principles encompass various aspects of a chemical reaction, from the choice of starting materials to the minimization of waste.

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. jocpr.comjk-sci.com

The percentage atom economy is calculated using the following formula:

% Atom Economy = (Molecular weight of desired product / Molecular weight of all reactants) x 100 wikipedia.org

Reactions with high atom economy are inherently more sustainable as they generate fewer byproducts. Addition and rearrangement reactions, for example, often exhibit 100% atom economy as all the atoms of the reactants are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts. wikipedia.org

Table 2: Ideal vs. Non-Ideal Reactions based on Atom Economy

Reaction TypeAtom EconomyExample
Addition ReactionHigh (often 100%)Diels-Alder reaction wikipedia.org
RearrangementHigh (often 100%)Beckmann rearrangement
SubstitutionLowerWittig reaction wikipedia.org
EliminationLowerHofmann elimination

Waste Minimization and Prevention

In the synthesis of naphthalenetriols and their analogs, the principles of green chemistry are increasingly pivotal, with a strong emphasis on waste minimization and prevention. The ideal synthesis is one that maximizes the incorporation of all materials used in the process into the final product, a concept known as atom economy. Traditional multi-step syntheses of functionalized naphthalene cores often involve the use of stoichiometric reagents and protecting groups, which contribute significantly to waste generation.

To counter this, modern synthetic strategies focus on catalysis and process optimization. Catalytic reactions are preferred over stoichiometric ones as catalysts can facilitate transformations in small amounts and can often be recycled and reused. This approach not only reduces waste but also minimizes energy consumption. jddhs.comgreenchemistry-toolkit.org The E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the desired product, is a key metric used to evaluate the environmental impact of a chemical process. The goal in the synthesis of naphthalenetriols is to design routes with a significantly lower E-factor. This involves a holistic approach, considering not just the chemical reaction itself but also the associated work-up and purification steps, which are often major sources of waste. Minimizing the use of auxiliary substances like solvents and separation agents is a critical aspect of waste prevention. nih.gov

Table 1: Comparison of Synthetic Strategies for Waste Minimization in this compound Synthesis

Synthetic Strategy Description Impact on Waste Generation
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Reduces the formation of byproducts, leading to less waste.
Catalysis Utilizing catalysts instead of stoichiometric reagents to facilitate reactions. Catalysts are used in small amounts and can often be recycled, significantly reducing waste. greenchemistry-toolkit.org
Reduced Derivatives Avoiding or minimizing the use of protecting groups and temporary modifications in the synthetic route. Each derivatization step adds to the overall waste; avoiding them streamlines the process and reduces waste. nih.gov
Process Intensification Combining multiple reaction steps into a single pot (one-pot synthesis) without isolating intermediates. Reduces solvent use, energy consumption, and waste from purification steps.

Utilization of Renewable Feedstocks

The chemical industry's traditional reliance on fossil fuels as a primary source for carbon-based chemicals is undergoing a paradigm shift towards the use of renewable feedstocks. nih.gov This transition is crucial for the sustainable synthesis of naphthalenetriols and related compounds. Biomass, which includes materials like lignocellulose, oils, and terpenes, represents a rich and varied source of chemical building blocks. bohrium.com

Lignin, a complex polymer found in wood, is particularly relevant as it is a major natural source of aromatic compounds. nih.gov Developing efficient methods to depolymerize lignin and convert its aromatic monomers into valuable platform chemicals is a key area of research. These platform molecules can then serve as starting materials for the synthesis of the naphthalene core. Another promising avenue is the use of carbohydrates derived from cellulose and hemicellulose, which can be transformed into aromatic compounds through various catalytic processes. nih.gov The use of these renewable feedstocks not only reduces the carbon footprint of the synthesis but also moves away from the price volatility and finite nature of petroleum resources. greenchemistry-toolkit.org

Table 2: Potential Renewable Feedstocks for this compound Synthesis

Feedstock Class Specific Examples Potential for Naphthalene Core Synthesis
Lignocellulose Wood, agricultural residues Lignin is a direct source of aromatic compounds that can be converted to naphthalene derivatives. nih.gov
Carbohydrates Glucose, Fructose (from cellulose/hemicellulose) Can be converted to platform molecules like furfural, which can then undergo reactions to form aromatic rings.
Oils and Fats Vegetable oils, animal fats Can be transformed into various chemical intermediates, though direct routes to aromatics are less common. montanarenewables.com
Terpenes Pinenes, Limonene These naturally occurring hydrocarbons can be used as building blocks in complex organic syntheses. bohrium.com

Enzymatic Catalysis in this compound Derivatives Synthesis

Enzymatic catalysis, or biocatalysis, offers a powerful and sustainable alternative to traditional chemical catalysis in the synthesis of this compound derivatives. novartis.com Enzymes are highly specific catalysts that can operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the formation of unwanted byproducts. nih.gov This high degree of selectivity (chemo-, regio-, and stereoselectivity) is particularly advantageous when synthesizing complex molecules like polysubstituted naphthalenes, where precise control over functional group placement is essential.

For the synthesis of this compound derivatives, enzymes such as oxidoreductases (e.g., cytochrome P450 monooxygenases) can be employed to introduce hydroxyl groups onto a naphthalene scaffold with high regioselectivity. nih.gov This avoids the need for complex protecting group strategies often required in traditional organic synthesis. Furthermore, lipases and esterases can be used for the selective acylation or deacylation of hydroxyl groups, providing a route to various this compound esters. The use of whole-cell biocatalysts, where the enzyme is used within its natural cellular environment, can further simplify the process by eliminating the need for costly enzyme purification. nih.gov

Table 3: Comparison of Enzymatic and Traditional Catalysis in this compound Derivative Synthesis

Feature Enzymatic Catalysis Traditional Chemical Catalysis
Selectivity High chemo-, regio-, and stereoselectivity. Often lower selectivity, leading to mixtures of isomers.
Reaction Conditions Mild (ambient temperature, neutral pH). Often requires high temperatures, pressures, and/or harsh pH conditions.
Environmental Impact Generally lower, uses biodegradable catalysts and often aqueous media. Can involve toxic metal catalysts and organic solvents, generating hazardous waste.
Substrate Scope Can be limited, though enzyme engineering is expanding the range of substrates. Generally broader substrate scope.
Catalyst Sourcing Renewable and biodegradable. Often based on finite and toxic heavy metals.

Solvent-Free and Aqueous Media Reactions

A significant portion of the waste generated in chemical synthesis comes from the use of organic solvents. jddhs.com Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water is a key goal in green chemistry. Solvent-free, or neat, reactions involve mixing the reactants without a solvent, often with mechanical grinding or heating. cmu.edu This approach can lead to higher reaction rates, and in some cases, different selectivity compared to solution-phase reactions. jmchemsci.com Microwave-assisted solvent-free synthesis has also emerged as a technique to accelerate reactions, further reducing energy consumption and reaction times. cem.comscispace.com

Reactions in aqueous media are another attractive alternative for the synthesis of naphthalenetriols. rsc.org While organic compounds are often poorly soluble in water, the use of phase-transfer catalysts or the design of water-soluble reactants can overcome this limitation. Water is non-flammable, non-toxic, and inexpensive, making it an ideal solvent from a green chemistry perspective. The synthesis of water-soluble naphthalene-based macrocycles has demonstrated the feasibility of conducting complex reactions in aqueous environments. rsc.org

Table 4: Comparison of Reaction Media for this compound Synthesis

Reaction Medium Advantages Disadvantages
Organic Solvents Good solubility for many organic reactants. Often toxic, flammable, and contribute to waste and pollution. jddhs.com
Aqueous Media Environmentally benign, non-flammable, inexpensive. Poor solubility of many organic compounds.
Solvent-Free (Neat) Eliminates solvent waste, can increase reaction rates, simplifies work-up. jmchemsci.com May not be suitable for all reaction types, can have heat transfer issues.
**Supercritical Fluids (e.g., scCO₂) ** Non-toxic, easily removed, tunable properties. Requires high-pressure equipment.

Historical Evolution of Naphthalene Core Synthesis and its Relevance to Naphthalenetriols

The history of naphthalene is intrinsically linked to the industrial revolution and the rise of coal as a primary energy source. In 1819, John Kidd first isolated naphthalene from coal tar, a viscous black liquid byproduct of coke production from coal. encyclopedia.comguidechem.com This discovery opened the door to a vast new area of chemistry based on aromatic compounds. Michael Faraday determined naphthalene's empirical formula in 1826, and Emil Erlenmeyer proposed its structure of two fused benzene rings in 1866. guidechem.comwikipedia.org

For much of the 19th and early 20th centuries, coal tar remained the primary source of naphthalene. guidechem.comijrpr.com The crude naphthalene obtained from the fractional distillation of coal tar was used as a starting material for the synthesis of a wide range of chemicals, including dyes, insecticides, and resins. encyclopedia.com The synthesis of naphthalenetriols during this period would have relied on the electrophilic aromatic substitution reactions of this coal-tar-derived naphthalene. ijrpr.com For instance, sulfonation followed by alkali fusion was a common method to introduce hydroxyl groups onto the naphthalene ring. However, controlling the regioselectivity of these reactions to produce specific this compound isomers was a significant challenge.

With the advent of the petrochemical industry, petroleum became another major source of naphthalene, particularly through the catalytic dealkylation of methylnaphthalenes. guidechem.com The development of more sophisticated synthetic methodologies in organic chemistry has since allowed for the construction of the naphthalene core from simpler, non-naphthalene precursors. These methods, such as various annulation reactions, offer much greater control over the substitution pattern on the naphthalene ring. This evolution from simple isolation to controlled synthesis is highly relevant to naphthalenetriols, as it enables the regioselective synthesis of specific isomers that would be difficult or impossible to obtain through direct functionalization of the parent naphthalene.

Elucidation of Reaction Mechanisms Involving Naphthalenetriols

Mannich Reaction Mechanisms in Naphthalenetriol-Related Structures

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton alpha to a carbonyl group. adichemistry.comorganic-chemistry.org The general mechanism proceeds in two main stages:

Formation of an Iminium Ion : The amine performs a nucleophilic attack on the aldehyde, followed by dehydration, to form a reactive electrophile called an iminium ion. byjus.comadichemistry.comchem-station.com This step is typically acid-catalyzed. youtube.com

Electrophilic Attack : The enol form of the carbonyl compound acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com

Naphthalenetriols, being phenols, are electron-rich aromatic compounds and can be considered enolizable keto-tautomers. Their high electron density allows them to act as the nucleophilic component in Mannich-type reactions, attacking the electrophilic iminium ion. This is analogous to the known Mannich reactions involving other electron-rich aromatic compounds like indoles and phenols. youtube.comclockss.org

The Mannich reaction can generate one or more new stereocenters in the product molecule. youtube.com When an unsymmetrical ketone or a substituted this compound is used, the addition to the iminium ion can result in the formation of diastereomers. youtube.com

Controlling the stereochemical outcome of these reactions is a significant area of research. youtube.com Asymmetric Mannich reactions have been developed that can produce a specific stereoisomer with high selectivity. This is often achieved through the use of chiral catalysts. For example, amino acids like (S)-proline have been successfully used as organocatalysts to favor the formation of one enantiomer or diastereomer over another. chem-station.comyoutube.com The nitro-Mannich (or aza-Henry) reaction is another powerful variant where a nitroalkane reacts with an imine, and various catalytic systems have been developed to control the stereochemistry of the resulting β-nitroamine products. nih.gov These principles of stereocontrol are directly applicable to reactions involving substituted this compound structures, allowing for the synthesis of complex, stereochemically defined molecules.

Electron Transfer Processes and Redox Chemistry

Redox (reduction-oxidation) reactions involve the transfer of electrons from one species (the reductant, which is oxidized) to another (the oxidant, which is reduced). libretexts.org The oxidation state of an atom changes by gaining or losing an electron. libretexts.org These electron transfer processes are fundamental to many chemical and biological systems. ck12.orgmiami.edu Naphthalenetriols, with their hydroxyl-substituted aromatic system, are susceptible to redox reactions, particularly oxidation.

While specific theoretical studies on this compound oxidation are not broadly available, extensive research on the oxidation of the parent compound, naphthalene (B1677914), provides significant insight. nih.govresearchgate.net The oxidation of naphthalene by hydroxyl radicals (•OH), a key process in atmospheric and combustion chemistry, has been studied using density functional theory (DFT). nih.govrsc.org

These studies reveal two primary initial pathways for the reaction of •OH with naphthalene:

OH-Addition Pathway : The hydroxyl radical adds to the naphthalene ring system. Addition to the C1-position (alpha) is generally favored over the C2-position (beta). nih.govrsc.org This step can have a small or even negative activation energy, indicating it is a very fast process. nih.gov The resulting radical intermediate can then react further, for example, with molecular oxygen. rsc.org

H-Abstraction Pathway : The hydroxyl radical abstracts a hydrogen atom from the naphthalene ring, forming water and a naphthyl radical. researchgate.net This pathway generally becomes more significant at higher temperatures. researchgate.net

FeatureFinding for Naphthalene Oxidation by •OHImplication for this compound
Primary Mechanism OH-addition to the aromatic ring is the dominant initial step at lower temperatures. nih.govrsc.orgThe electron-donating OH groups would further activate the ring, likely making this pathway even more favorable.
Regioselectivity Addition at the C1 (alpha) position is kinetically and thermodynamically favored over the C2 (beta) position. nih.govThe positions of the existing hydroxyl groups would strongly direct the regioselectivity of further oxidation.
Activation Energy The initial OH-addition step has a very low or negative activation energy. nih.govThe activation energy is expected to be even lower due to the activating effect of the hydroxyl groups.
H-Abstraction H-abstraction from the C-H bonds of the ring becomes more competitive at higher temperatures. researchgate.netH-abstraction from the O-H bonds of the phenol (B47542) groups would provide an additional, likely favorable, reaction pathway.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, the precise arrangement of atoms in naphthalenetriol and its derivatives can be established.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shift (δ), signal intensity (integration), and spin-spin splitting patterns are used to assign signals to specific atoms within the molecular structure.

For this compound derivatives, the ¹H NMR spectrum reveals signals for aromatic protons on the naphthalene (B1677914) ring, protons of the hydroxyl groups, and any protons on substituent groups. Aromatic protons typically resonate in the downfield region (around 6.5-8.5 ppm), and their splitting patterns provide clues about their relative positions. The ¹³C NMR spectrum shows distinct signals for each unique carbon atom, with the chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, or attached to an oxygen).

While specific data for parent this compound isomers is sparse in readily available literature, studies on derivatives provide significant insight. For instance, ¹H and ¹³C NMR data have been reported for several derivatives of 1,6,7-naphthalenetriol.

¹H and ¹³C NMR Spectroscopic Data for 1,6,7-Naphthalenetriol Derivatives

Compound Solvent ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm) Citation
5-Isopropyl-3-methyl-1,6,7-naphthalenetriol CDCl₃ 7.41 (s, 1H), 7.37 (s, 1H), 6.48 (s, 1H), 5.92 (br s, 2H), 5.40 (br s, 1H), 3.84 (m, 1H), 2.33 (s, 3H), 1.44 (d, J=7.2 Hz, 6H) 143.1, 136.7, 135.4, 126.2, 122.7, 118.7, 110.9, 108.5, 102.0, 95.0, 19.8, 13.7, 7.9 nih.gov
5-Isopropyl-3,4-dimethyl-1,6,7-naphthalenetriol Acetone-d₆ 8.87 (br s, 1H), 7.48 (s, 1H), 7.41 (s, 1H), 7.37 (br s, 1H), 7.15 (br s, 1H), 3.84 (m, 1H), 2.36 (s, 3H), 2.26 (s, 3H), 1.46 (d, J=7.2 Hz, 6H) (Methanol-d₄) 149.2, 145.2, 144.7, 133.3, 128.2, 125.7, 121.5, 116.8, 116.5, 102.8, 27.8, 21.5, 21.3, 12.2 nih.gov
3,4-Dimethyl-5-propyl-1,6,7-naphthalenetriol Acetone-d₆ 9.29 (s, 1H), 7.79 (s, 1H), 7.45 (s, 1H), 7.44 (s, 1H), 7.19 (s, 1H), 2.96 (m, 2H), 2.34 (s, 3H), 2.24 (s, 3H), 1.63 (m, 2H), 1.00 (t, J=7.4 Hz, 3H) 148.9, 144.0, 143.3, 132.7, 127.8, 120.1, 120.0, 115.4, 115.2, 102.5, 27.4, 23.2, 20.9, 14.1, 11.8 nih.gov
1,6,7-Trihydroxy-5-isopropyl-3-methyl-2-naphthaldehyde Acetone-d₆ 13.69 (s, 1H), 10.24 (s, 1H), 7.64 (s, 1H), 7.33 (s, 1H), 3.83 (m, 1H), 2.67 (s, 3H), 1.45 (d, J=7.3 Hz, 6H) 195.2, 162.7, 149.0, 144.6, 133.2, 132.1, 126.0, 118.3, 115.3, 112.1, 104.3, 26.8, 20.3, 18.5 nih.gov

Note: The presented data is for substituted derivatives of this compound. The chemical shifts for the parent compound would differ.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a roadmap to the molecule's connectivity. usask.ca

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For a this compound, COSY spectra would show cross-peaks between neighboring aromatic protons, helping to establish the substitution pattern on each ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with the carbon atoms they are directly attached to (¹JCH coupling). sdsu.edu An HSQC spectrum of a this compound would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is discussed in the following section as it pertains specifically to through-space correlations and stereochemistry.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the spin polarization of one nucleus is altered by the saturation of a nearby nucleus. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is observed between nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds. ucl.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that maps these through-space interactions. libretexts.orglibretexts.org It is exceptionally useful for determining stereochemical relationships. libretexts.org In the context of substituted naphthalenetriols, a NOESY experiment would be invaluable for:

Confirming the regiochemistry by observing correlations between a substituent's protons and adjacent aromatic protons on the naphthalene ring.

Establishing the relative stereochemistry of substituents in chiral derivatives. For example, a NOE correlation between a proton on a stereocenter and a nearby aromatic proton can define its orientation relative to the planar ring system. pitt.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum provides information about the electronic structure, particularly the conjugated π-systems within the molecule.

The UV-Vis spectrum of naphthalene, the parent aromatic hydrocarbon, is characterized by two main absorption bands corresponding to π→π* electronic transitions. msu.edu These are often labeled as the ¹La and ¹Lb bands based on Platt's notation. researchgate.net

When hydroxyl (-OH) groups are introduced to the naphthalene ring to form a this compound, they act as powerful auxochromes (electron-donating groups). This has a significant effect on the electronic spectrum:

Bathochromic Shift (Red Shift) : The hydroxyl groups extend the conjugation of the π-system through their lone pair electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelength (lower energy) light, causing a shift of the absorption maxima (λmax) to higher values compared to unsubstituted naphthalene. msu.edu

Increased Intensity (Hyperchromic Effect) : The presence of auxochromes often increases the probability of the electronic transitions, leading to a higher molar absorptivity (ε).

The exact positions and intensities of the absorption bands for a specific this compound isomer depend on the positions of the three hydroxyl groups. Studies on 1- and 2-hydroxynaphthalene show that the position of substitution alters the polarization of the electronic transition moment and the energy spacing between the excited states. ias.ac.in A similar dependency is expected for the various this compound isomers.

Typical UV Absorption Characteristics for Naphthalene and Hydroxynaphthalenes

Compound Transition Type Typical λmax Range (nm) Notes Citation
Naphthalene π→π* (¹Lb) ~312 Weaker, structured band ias.ac.in
Naphthalene π→π* (¹La) ~275 Stronger band researchgate.netomlc.org
Hydroxynaphthalenes π→π* > 320 Red-shifted compared to naphthalene due to the -OH auxochrome. researchgate.netias.ac.in researchgate.netias.ac.in
Naphthalenetriols π→π* Expected > 320 A further bathochromic shift is expected due to the presence of three electron-donating -OH groups.
Naphthalenetriols n→π* Variable Transitions involving non-bonding electrons on oxygen. Often weaker and can be submerged by stronger π→π* bands.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This process typically occurs from the lowest excited singlet state (S₁) to the ground state (S₀). Naphthalene and its derivatives are well-known for their fluorescent properties. omlc.org

The fluorescence characteristics of naphthalenetriols are dictated by the naphthalene core, but significantly modulated by the hydroxyl substituents. The introduction of electron-donating hydroxyl groups generally leads to:

A red shift in the emission wavelength compared to naphthalene.

Changes in the fluorescence quantum yield (the efficiency of the fluorescence process).

A dependence of the fluorescence spectrum on solvent polarity and pH, as the hydroxyl groups can engage in hydrogen bonding and proton transfer, which alters the electronic structure of the excited state.

Studies on naphthalene and its derivatives show that their fluorescence is sensitive to environmental factors like temperature, pressure, and the presence of quenchers like oxygen. researchgate.net For instance, the fluorescence emission spectrum of naphthalene in cyclohexane (B81311) shows a structured band with a maximum around 320-340 nm when excited at 270 nm. omlc.orgresearchgate.net For naphthalenetriols, the exact emission maxima and intensity would depend on the specific isomeric structure and the experimental conditions. High-resolution fluorescence excitation spectroscopy on related hydroxynaphthalenes has revealed detailed information about their conformational structures and excited-state properties. capes.gov.brresearchgate.net

Emission Properties and Environmental Sensitivity

While specific studies detailing the fluorescence and phosphorescence of this compound isomers are not extensively documented in current literature, the behavior of related hydroxynaphthalene compounds provides a strong basis for predicting their properties researchgate.net. The emission characteristics of molecules like this compound are expected to be highly sensitive to their local environment, a phenomenon known as solvatochromism wikipedia.org.

Fluorescent dyes that are sensitive to their environment can change their color and brightness in response to shifts in the properties of their surroundings nih.gov. For hydroxynaphthalenes such as 2-naphthol (B1666908), spectral shifts are correlated with solvent parameters, including polarity and hydrogen-bonding capacity capes.gov.br. The emission spectrum of 2-naphthol, for instance, shows a significant Stokes shift that is primarily attributed to hydrogen-bonding interactions rather than simple dipole-dipole effects capes.gov.br. In aqueous solutions, 2-naphthol can exhibit dual fluorescence from both its neutral and anionic forms, a result of excited-state proton transfer niscpr.res.in.

Given that this compound possesses three hydroxyl groups, its emission spectrum would likely exhibit even greater environmental sensitivity. Changes in solvent polarity are expected to induce bathochromic (red) or hypsochromic (blue) shifts in the emission maxima wikipedia.orgmdpi.com. Furthermore, the compound's ability to act as both a hydrogen-bond donor and acceptor would make its fluorescence highly responsive to the hydrogen-bonding characteristics of the solvent and the local pH, potentially leading to complex excited-state dynamics.

Mass Spectrometry for Molecular Structure Confirmation (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of molecular structures by providing a highly accurate measurement of a molecule's mass-to-charge ratio (m/z) bioanalysis-zone.com. Unlike unit mass resolution instruments, HRMS can measure m/z to several decimal places, which allows for the determination of a unique elemental composition for a given mass bioanalysis-zone.comhilarispublisher.com. Modern HRMS instruments, such as Quadrupole-Time-Of-Flight (QTOF) systems, offer mass accuracy of less than 5 parts per million (ppm), providing a high degree of confidence in the assigned molecular formula hilarispublisher.com.

While reference HRMS data for pure this compound is not broadly published, the technique has been successfully applied to identify this compound derivatives within complex mixtures. For example, studies have utilized Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with HRMS to identify compounds like this compound glycosides in plant extracts. In such analyses, HRMS is the definitive method for predicting the most probable molecular formula for previously unknown compounds spectralworks.com. The hydroquinone (B1673460) derivative of juglone, 1,4,5-naphthalenetriol, has also been identified as a substrate in enzymatic reactions, a finding supported by mass spectrometry techniques acs.org.

The power of HRMS lies in its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. This capability, combined with high sensitivity and a wide dynamic range, makes it a superior method for both qualitative and quantitative analysis hilarispublisher.comlcms.cz.

Table 1: Representative High-Resolution Mass Spectrometry Data for a this compound Isomer This table presents theoretical values to illustrate the precision of HRMS.

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)Typical HRMS Measured Mass (Da)Mass Error (ppm)
This compoundC₁₀H₈O₃176176.04734176.04729&lt; 1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule unitechlink.com. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations acenet.edu. The resulting absorption spectrum serves as a molecular "fingerprint" unitechlink.com.

For this compound, the IR spectrum is expected to be dominated by features characteristic of its hydroxyl and aromatic components. Key absorptions would include:

O-H Stretching: A strong and broad absorption band is anticipated in the region of 3200–3600 cm⁻¹ due to the stretching vibrations of the three hydroxyl (-OH) groups. The broadness of this peak is a result of intermolecular hydrogen bonding acenet.edu.

Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ range, corresponding to the stretching of C-H bonds on the naphthalene ring.

Aromatic C=C Stretching: The spectrum would also feature several absorptions of variable intensity in the 1400–1650 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic ring system.

C-O Stretching and O-H Bending: Strong C-O stretching bands would appear in the 1000-1260 cm⁻¹ range, while O-H bending vibrations would also contribute to the spectrum.

Studies on naphthalene have shown that the vibrational modes of the core ring structure can exhibit moderate spectral shifts depending on the molecule's aggregation state, highlighting the influence of the local molecular environment on the IR spectrum nasa.gov.

Table 2: Predicted Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600 - 3200O-H StretchPhenol (B47542) (H-bonded)Strong, Broad
3100 - 3000C-H StretchAromaticMedium, Sharp
1650 - 1450C=C StretchAromatic RingMedium to Weak
1260 - 1000C-O StretchPhenolStrong
900 - 675C-H Bend (out-of-plane)AromaticStrong

Cryogenic Ion Spectroscopy in Elucidating Radical Cation Structures

Cryogenic ion spectroscopy is a powerful, state-of-the-art technique used to obtain highly resolved vibrational spectra of cold, gas-phase ions, providing unambiguous structural information su.se. This method is particularly valuable for studying reactive species like radical cations of polycyclic aromatic hydrocarbons (PAHs), whose complex structures can be difficult to characterize by other means su.seacs.org.

The experimental process typically involves generating ions, mass-selecting the ion of interest (e.g., the this compound radical cation, C₁₀H₈O₃˙⁺), and trapping them in a cryogenic ion trap, which is cooled to temperatures as low as 5–20 K su.se. At these low temperatures, the ions are cooled into their lowest vibrational states, which dramatically simplifies their spectroscopic signatures by eliminating thermal congestion (hot bands). The trapped, cold ions are then subjected to action spectroscopy, such as Infrared Predissociation (IRPD) spectroscopy, often using a widely tunable free-electron laser acs.orgru.nl. In this technique, the vibrational spectrum is recorded by monitoring the fragmentation of a weakly bound "messenger" atom (e.g., He, Ne, or N₂) that is dissociated when the ion absorbs an IR photon at a resonant vibrational frequency.

While no specific studies on the this compound radical cation using this method have been reported, the technique has been successfully applied to numerous other PAH cations researchgate.net. It has proven capable of distinguishing between different isomers and conformers, providing benchmark data for quantum-chemical calculations su.seru.nl. Applying cryogenic ion spectroscopy to the this compound radical cation would be an ideal approach to definitively determine its intrinsic vibrational frequencies and elucidate the precise geometric and electronic structure of its various potential isomers.

Computational Chemistry and Theoretical Modeling of Naphthalenetriol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of naphthalenetriol at the electronic level. These methods solve the electronic Schrödinger equation to predict molecular structures, energies, and other properties from first principles. solubilityofthings.comwikipedia.org

Energy Barrier Calculations for Reaction Pathways

The study of reaction pathways is crucial for predicting the chemical transformations a molecule can undergo. Quantum chemical calculations allow for the mapping of potential energy surfaces, identifying transition states and the energy barriers associated with them. numberanalytics.com The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state and is a key determinant of reaction kinetics. schrodinger.com

Methods like the Nudged Elastic Band (NEB) and Intrinsic Reaction Coordinate (IRC) are employed to compute the minimum energy path between reactants and products. numberanalytics.com For a molecule like this compound, these calculations can elucidate the mechanisms of its synthesis, degradation, or metabolic transformations. By optimizing the geometries of reactants, products, and transition states, researchers can calculate the thermodynamic and kinetic feasibility of various reactions. schrodinger.comnih.gov For instance, the artificial force induced reaction (AFIR) method can be used to exhaustively search for reaction pathways starting from an equilibrium structure. nih.gov The computational cost for these explorations can be significant, often requiring substantial computing resources, especially as the number of atoms in the system increases. nih.gov

Table 1: Theoretical Methods for Reaction Pathway and Energy Barrier Calculation

Method Description Application
Transition State Search Locates the first-order saddle point on the potential energy surface between reactants and products. schrodinger.com Determines the structure of the transition state.
Intrinsic Reaction Coordinate (IRC) Traces the minimum energy path from a transition state down to the corresponding reactants and products. numberanalytics.comnih.gov Confirms that a transition state connects the desired reactants and products.
Nudged Elastic Band (NEB) Finds the minimum energy path between given initial and final states without needing to locate the transition state beforehand. numberanalytics.com Useful for complex reactions where the transition state structure is unknown.
Artificial Force Induced Reaction (AFIR) Uses a virtual force to systematically find reaction pathways from a stable molecular structure. nih.gov Enables comprehensive exploration of potential chemical transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. wikipedia.orgnih.gov It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined using its electron density. wikipedia.org DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying larger molecules like this compound and its derivatives. nih.gov

Applications of DFT are extensive and include the optimization of molecular geometries, calculation of vibrational frequencies, and prediction of electronic properties like ionization potential and electron affinity. mdpi.com For this compound systems, DFT can be used to:

Analyze Chemical Reactivity: Global descriptors derived from DFT, such as chemical potential, molecular hardness, and electrophilicity index, can predict the reactivity of this compound. mdpi.com

Model Reaction Mechanisms: DFT is employed to calculate the energies of reactants, products, and transition states, providing insight into reaction thermodynamics and kinetics. diva-portal.org

Simulate Spectroscopic Properties: DFT can predict properties like NMR chemical shifts and UV-Vis absorption spectra, aiding in the structural elucidation and characterization of this compound isomers.

Despite its strengths, standard DFT functionals can have limitations in describing certain phenomena like intermolecular van der Waals forces or charge transfer excitations, which may require specialized or corrected functionals. wikipedia.orgnih.gov

High-Level Ab Initio Methods (CASSCF/CASPT2, CASSCF/MRCI-F12)

For systems with complex electronic structures, such as those with near-degenerate orbitals, excited states, or significant electron correlation, post-Hartree-Fock methods are necessary. wikipedia.org High-level ab initio methods provide a more accurate description by explicitly including electron correlation.

Complete Active Space Self-Consistent Field (CASSCF): This method is essential for correctly describing systems where a single electronic configuration is inadequate, a situation known as static correlation. dipc.org The CASSCF method optimizes orbitals and configuration interaction coefficients within a defined "active space" of orbitals and electrons that are most important for the chemical process being studied. numberanalytics.com For this compound, CASSCF would be critical for studying photochemical reactions, bond breaking/formation, and electronically excited states. dipc.org

Complete Active Space Second-Order Perturbation Theory (CASPT2): While CASSCF accounts for static correlation, it often lacks dynamic correlation (the instantaneous interactions between electrons). CASPT2 is a multi-reference perturbation theory method that builds upon a CASSCF wavefunction to include dynamic correlation. numberanalytics.comuni-stuttgart.de This combination provides highly accurate energies and properties for ground and excited states. researchgate.net The CASPT2//CASSCF approach is a powerful tool for investigating the photochemistry of molecules like this compound, mapping potential energy surfaces, and locating conical intersections which govern radiationless decay pathways. researchgate.netmolcas.org

Other advanced methods like Multi-Reference Configuration Interaction (MRCI) offer even higher accuracy, though at a greater computational expense. These methods are considered benchmarks for studying the electronic structure of challenging molecular systems. rsc.org

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). ijpsjournal.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. bruker.comfrontiersin.org

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or glide score. ijpsjournal.comnih.gov Studies on various naphthalene (B1677914) derivatives have demonstrated their potential to interact with therapeutic targets. For example, docking studies have been used to evaluate the anticancer potential of naphthalene derivatives by assessing their binding affinity to relevant enzymes. ijpsjournal.com In one such study, a sulfonamide derivative containing a naphthalene moiety was docked into the colchicine-binding site of tubulin, showing a strong binding energy and elucidating its mechanism as a tubulin polymerization inhibitor. nih.gov

Table 2: Example Docking Results for Naphthalene Derivatives

Compound Target Protein Docking Score (kcal/mol) Predicted Activity
2-(bromomethyl)naphthalene Anticancer Target -6.82 Anticancer
Naphthalene Sulfonamide Derivative (5c) Tubulin (Colchicine Site) -9.6 Anticancer (Tubulin Polymerization Inhibitor)
N-Benzylated-isatin Derivative (8e) Antidepressant Target -11.01 Antidepressant

This table presents data on various naphthalene derivatives to illustrate the application of molecular docking. Specific docking studies on this compound were not available.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) analysis establishes a connection between the chemical structure of a compound and its biological activity. wikipedia.org By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophores) responsible for the desired biological effect. wikipedia.orgcollaborativedrug.com

For naphthalene derivatives, SAR studies have been conducted to optimize their therapeutic properties. An analysis of 22 naphthalene derivatives revealed that biological activity was significantly influenced by parameters such as hydrogen acceptance, hydrophobicity (π), and electronic properties (F and R constants). nih.gov Such studies allow for the rational design of new, more potent compounds. For instance, in the development of naphthalene diimide G-quadruplex ligands, modifying the spacer and the nature of cationic groups led to new derivatives with significant antiparasitic activity. nih.gov However, a clear correlation between G4 binding and antiparasitic activity was not always observed, suggesting that other mechanisms of action might be involved. nih.gov

Table 3: Conceptual Structure-Activity Relationships for Naphthalene Derivatives

Structural Feature/Parameter Influence on Biological Activity Example Application
Substituent Position Affects how the molecule fits into a receptor's binding pocket and its electronic properties. The position of hydroxyl or other groups on the naphthalene ring can alter binding affinity and specificity.
Hydrophobicity (π) A key parameter influencing membrane permeability and interaction with hydrophobic pockets in receptors. nih.gov Increasing hydrophobicity can enhance binding to certain targets but may also affect solubility.
Electronic Properties (F, R) The electron-donating or withdrawing nature of substituents impacts interactions like hydrogen bonding and π-stacking. nih.gov Modifying electronic character can tune the strength of ligand-receptor binding.
Cationic Groups/Spacers The nature and length of linker chains and terminal charged groups can significantly alter binding affinity and selectivity. nih.gov Optimization of these features in naphthalene diimides led to potent antiparasitic agents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.com These different arrangements are known as conformations or conformers. Understanding the conformational preferences of a molecule like this compound is essential, as its three-dimensional shape dictates its physical properties and how it interacts with other molecules.

The stability of different conformers (e.g., staggered vs. eclipsed, or anti vs. gauche) is determined by factors like torsional strain and steric hindrance. orgosolver.comiscnagpur.ac.in Computational methods can calculate the potential energy associated with rotation around specific bonds, allowing for the identification of the most stable, low-energy conformations. nih.gov For a substituted ring system like this compound, conformational analysis would determine the preferred orientation of the hydroxyl groups, which is critical for its hydrogen bonding capabilities and interaction with receptor sites.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ebsco.commdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, ligand-receptor binding dynamics, and solvation effects. ebsco.com

For this compound systems, MD simulations can be applied to:

Study Conformational Flexibility: Simulate the dynamic interconversion between different conformers of this compound in solution.

Analyze Ligand-Receptor Stability: After an initial pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-receptor complex over time, providing a more accurate picture of the binding event. mdpi.com

Predict Crystal Structure: MD simulations have been used to predict the crystal shape of naphthalene grown from solution by simulating the growth process at different crystal faces. arxiv.org

These simulations provide an atomistic-level understanding that complements experimental data and helps in the interpretation of a molecule's function and properties. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of this compound isomers. These predictions are crucial for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic output.

Theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. ajol.infoscirp.org For instance, DFT calculations can be used to obtain optimized geometries of this compound isomers, which are then used to simulate their spectra. ajol.info The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov Commonly used functionals like B3LYP, often paired with basis sets such as 6-311G++(d,p), have shown good correlation with experimental data for similar aromatic compounds. ajol.info

NMR Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. ajol.info Software tools can predict these shifts based on the calculated electronic environment of each nucleus. chemaxon.comnmrdb.org For example, the chemical shifts of aromatic protons and carbons in this compound can be calculated and compared with experimental values to confirm the correct isomer and substitution pattern. ajol.info

Vibrational Spectroscopy: The IR spectrum of this compound can be simulated to identify characteristic vibrational modes. researchgate.net These calculations help in assigning experimental absorption bands to specific molecular motions, such as O-H stretching, C-H stretching, and aromatic ring vibrations. ajol.inforesearchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of this compound. ajol.infonih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of a π-π* or n-π* nature. ajol.info

Parameter Computational Method Predicted Information Relevance
1H and 13C NMR Chemical ShiftsDFT (e.g., B3LYP/6-311G++(d,p)) ajol.infoChemical environment of protons and carbons. ajol.infoStructural isomer identification. ajol.info
IR Vibrational FrequenciesDFT researchgate.netCharacteristic bond vibrations (e.g., O-H, C-H stretches). researchgate.netFunctional group analysis. researchgate.net
UV-Vis Absorption (λmax)TD-DFT nih.govElectronic transition energies and oscillator strengths. ajol.infoUnderstanding electronic structure and conjugation. ajol.info
Anisotropic NMR Data (RCSA)DFT nih.govRelative orientations of chemical shielding tensors. nih.govDetailed 3D structure determination. nih.gov

In Silico Approaches for Reaction Mechanism Prediction

Computational chemistry offers powerful tools to investigate and predict the mechanisms of chemical reactions involving naphthalenetriols. These in silico methods allow for the exploration of reaction pathways, transition states, and the energetics of different mechanistic possibilities, providing insights that can be difficult to obtain through experimental means alone. nih.govchemrxiv.org

One key application is in understanding the regioselectivity of reactions, such as in oxidative phenol (B47542) coupling or cycloaddition reactions leading to this compound derivatives. uni-freiburg.de By modeling the potential energy surfaces of different reaction pathways, researchers can identify the most energetically favorable routes and thus predict the major products. chemrxiv.org For example, in the synthesis of substituted naphthalenes via aryne cycloadditions, computational models can help predict the regioselectivity of the addition. chembiolab.jp

Machine learning models, often combined with quantum mechanical descriptors, are emerging as a fast and accurate way to predict chemical reactivity and selectivity. chemrxiv.org These models can be trained on datasets of known reactions to learn the complex relationships between substrate structure and reaction outcome. chemrxiv.org

Furthermore, in silico models are used to predict the potential targets and mechanisms of action for bioactive compounds. nih.gov By simulating the interaction of a molecule like this compound with biological macromolecules, it's possible to hypothesize its pharmacological or toxicological pathways. nih.govnih.gov Network-based inference methods, for instance, can predict potential protein targets for a given chemical structure by integrating information about known chemical-protein interactions. nih.gov

Computational Metabolomics in Related Systems

Computational metabolomics provides a framework for the large-scale study of metabolites, including those related to this compound. nih.govuark.eduexlibrisgroup.com This field uses computational and statistical methods to analyze complex metabolomic datasets, often generated by techniques like mass spectrometry (MS) and NMR spectroscopy. nih.govnih.gov

A primary goal of computational metabolomics is the identification of unknown metabolites in biological samples. nih.gov This is achieved by matching experimental data, such as accurate mass and fragmentation patterns from MS, to entries in spectral databases. nih.gov When a reference spectrum is not available, computational tools can predict fragmentation patterns and other properties to help in the structural elucidation of novel compounds. nih.gov

Correlation-based network analysis is a key technique in computational metabolomics. nih.gov By analyzing the correlations between the signals of different ions in a dataset, it's possible to group metabolites that are part of the same biochemical pathway. nih.gov This can help to place a compound like a this compound derivative within a larger metabolic context. For example, in studies of fungal melanin (B1238610) biosynthesis, in silico analysis of genomic data has been used to identify genes encoding enzymes like polyhydroxynaphthalene reductase, which are involved in the dihydroxynaphthalene (DHN) melanin pathway. oup.comapsnet.org This pathway involves intermediates that are structurally related to naphthalenetriols.

Advanced Research on Naphthalenetriol Derivatives

Design and Synthesis of Novel Naphthalenetriol Scaffolds

The core of advancing this compound chemistry lies in the strategic design and synthesis of new molecular scaffolds. This involves both attaching various functional groups to the naphthalene (B1677914) core and integrating the this compound unit into larger, more complex molecules.

Functionalization at Different Positions

The functionalization of the this compound ring is a key strategy for creating new derivatives. This involves the chemical modification of the naphthalene core to introduce new functional groups, which can significantly alter the molecule's properties. mdpi.com For instance, the synthesis of chloro-containing benzoquinoline and polybenzoquinoline variants has been achieved using functionalized naphthalene derivatives as starting materials. researchgate.net

Recent research has also demonstrated the use of visible-light-induced α-functionalization of carbonyl compounds to synthesize nafimidone (B1677899) derivatives, showcasing a mild and efficient method for creating potentially bioactive molecules. sioc-journal.cn Furthermore, advancements in skeletal editing of heteroarenes have provided new pathways to substituted naphthalene derivatives. One such method involves a nitrogen-to-carbon transmutation in isoquinolines, offering a convenient route to a variety of substituted naphthalenes. nih.gov

The following table provides examples of functionalized this compound derivatives and the synthetic methods used:

Derivative TypeSynthetic ApproachKey Features
Chloro-containing benzoquinolinesAza-Diels–Alder reactionStarts with functionalized naphthalene derivatives. researchgate.net
Nafimidone derivativesVisible-light-induced α-functionalizationUtilizes Eosin Y as a photocatalyst for a mild transformation. sioc-journal.cn
Substituted naphthalenesNitrogen-to-carbon transmutation of isoquinolinesEmploys an inexpensive Wittig reagent for skeletal editing. nih.gov
Naphthalene phthalimide (B116566) derivativesSolution condensationInvestigates the effect of imide bond position on physicochemical properties. mdpi.com

Incorporation into Complex Molecular Architectures (e.g., Polyketides)

This compound units are also being incorporated into more complex molecular structures, such as polyketides. Polyketides are a large and structurally diverse class of natural products synthesized by multidomain enzymes called polyketide synthases (PKSs). ebi.ac.ukrasmusfrandsen.dk The biosynthesis of some polyketides, like gilvocarcin V, involves a this compound intermediate. This has inspired synthetic approaches to the aglycon of such compounds.

The total synthesis of complex natural products like (-)-urdamycinone B has been achieved through strategies involving polyketide pathways, which can include the formation of this compound-like structures. capes.gov.br The genes responsible for the biosynthesis of certain polyketides include a 1,3,8-naphthalenetriol reductase, highlighting the integral role of this moiety in the assembly of the final natural product. unlp.edu.ar

Naphthalene-Based Heterocyclic Systems

A significant area of research involves the fusion of the naphthalene core with various heterocyclic ring systems. This combination can lead to novel compounds with unique properties.

Triazole Derivatives

Triazoles are five-membered heterocyclic compounds that exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). chemmethod.comraco.cat The synthesis of naphthalene-containing triazole derivatives has been explored through various methods, including click chemistry. For example, a triazole-containing monomer, 2-(1-naphthalen-1-yl-methyl-1H- nih.govmdpi.comrsc.orgtriazol-4-yl)-ethyl methacrylate (B99206) (NTEMA), has been prepared using this approach. raco.cat

The synthesis of 1,2,4-triazole derivatives can be achieved through the reaction of N-monosubstituted thioamides with acid hydrazides. researchgate.net Another approach involves a multi-step reaction protocol starting from 4-amino-1,2,4-triazole (B31798) to produce various derivatives. chemmethod.com Researchers have also synthesized a series of 1,2,4-triazole derivatives containing amino acid fragments, starting from 4-nitroacetophenone. mdpi.com

The following table summarizes different synthetic routes to naphthalene-based triazole derivatives:

DerivativeSynthetic MethodStarting Materials
2-(1-naphthalen-1-yl-methyl-1H- nih.govmdpi.comrsc.orgtriazol-4-yl)-ethyl methacrylate (NTEMA)Click chemistryNot specified raco.cat
1,2,4-Triazole derivativesReaction of N-monosubstituted thioamides with acid hydrazidesN-monosubstituted thioamides, acid hydrazides researchgate.net
Substituted 1,2,4-triazolesMulti-step synthesis4-amino-1,2,4-triazole chemmethod.com
1,2,4-Triazole derivatives with amino acid fragmentsFour-step process4-nitroacetophenone mdpi.com

Imidazole (B134444) Derivatives

Imidazole is a five-membered heterocycle containing two nitrogen atoms. mdpi.com The synthesis of novel imidazole derivatives incorporating a naphthalene moiety has been a subject of study. One method involves the Debus–Radziszewski reaction, where 2-hydroxy-1-naphthaldehyde (B42665) reacts with benzil (B1666583) and an aniline (B41778) derivative in the presence of ammonium (B1175870) acetate (B1210297) to yield imidazole derivatives. mdpi.com This reaction proceeds through the formation of a Schiff base, followed by cyclization and dehydrogenation. ajrconline.org

The synthesis of trisubstituted imidazoles can be achieved by reacting disubstituted imidazoles with chlorobenzene. researchgate.net Various synthetic strategies have been developed to functionalize the imidazole core, enhancing its potential for different applications. ajrconline.org

Quinoline (B57606) Derivatives

Quinoline is a heterocyclic aromatic organic compound. The synthesis of quinoline derivatives from naphthalene precursors is an active area of research. One approach involves the Friedlander condensation, which can be used to create polycyclic quinoline derivatives. rsc.org Multicomponent reactions (MCRs) have also emerged as an efficient strategy for synthesizing diverse quinoline scaffolds. rsc.org

Microwave-assisted synthesis has been employed to produce substituted quinoline derivatives, significantly reducing reaction times. rsc.org An improved and economical process for synthesizing quinoline derivatives involves the use of two catalysts, ferric chloride and zinc chloride, in a one-pot reaction. google.com Researchers have also designed and synthesized naphthalene-based molecules influenced by the structure of known antimycobacterial agents. nih.gov

The following table outlines various methods for the synthesis of quinoline derivatives:

Derivative TypeSynthetic MethodKey Features
Polycyclic quinolinesFriedlander condensationUses recyclable heterogeneous catalysts. rsc.org
Diverse quinoline scaffoldsMulticomponent reactions (MCRs)Offers high atom economy and structural diversity. rsc.org
Substituted quinolinesMicrowave-assisted synthesisReduces reaction time significantly. rsc.org
Quinoline derivativesOne-pot, dual catalyst systemUses ferric chloride and zinc chloride for an economical process. google.com
Naphthalene-based quinolinesDesign influenced by existing drugsAims to create molecules with specific biological activities. nih.gov

Thiazole (B1198619) Derivatives

Recent research has focused on the synthesis of novel hybrid molecules incorporating both naphthalene and thiazole moieties. A series of thiazole-naphthalene derivatives were designed and synthesized to explore their potential as inhibitors of tubulin polymerization for anticancer applications. nih.gov The synthesis generally involves the reaction of precursor molecules to form the thiazole ring attached to a naphthalene structure. For instance, one study detailed the synthesis of a series of compounds where a thiazole ring is linked to a naphthalene system, which were then evaluated for their anti-proliferative activities against human cancer cell lines. nih.gov

Among the synthesized compounds, certain derivatives displayed significant potency. For example, compound 5b from one study was identified as a highly active agent against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov Mechanistic studies further revealed that this compound effectively inhibited tubulin polymerization, a critical process for cell division, suggesting its potential as a chemotherapeutic agent. nih.gov The design of such derivatives often builds upon the known biological activities of both thiazole and naphthalene structures. mdpi.comfrontiersin.org Patents have also been filed for related structures, such as imidazo[2,1-b]thiazole (B1210989) derivatives that can be synthesized from this compound precursors. justia.com

Table 1: Antiproliferative Activity of Selected Thiazole-Naphthalene Derivatives

CompoundTarget Cell LineIC₅₀ (μM)Tubulin Polymerization IC₅₀ (μM)
5b MCF-70.48 ± 0.033.3
5b A5490.97 ± 0.133.3
Colchicine (Standard) --9.1
Data sourced from a study on novel thiazole-naphthalene derivatives as tubulin polymerisation inhibitors. nih.gov

Mechanistic Enzymatic Studies on this compound Reductase and Related Enzymes

Structural Classification and Functional Characterization

This compound reductase is structurally classified as a ketoacyl reductase (KR), a family of enzymes that are part of the broader fatty acid and polyketide synthesis cycles. oup.com Specifically, the enzyme 1,3,8-naphthalenetriol reductase is identified by the gene Brn1 and is a key player in the biosynthesis of 1,8-dihydroxynaphthalene (DHN)-melanin in various fungi. apsnet.orguniprot.org

The primary function of this enzyme is to catalyze the reduction of 1,3,8-naphthalenetriol. In the DHN-melanin pathway, this reductase is responsible for converting 1,3,6,8-tetrahydroxynaphthalene (B103748) to scytalone (B1230633) and 1,3,8-trihydroxynaphthalene (B1218226) to vermelone (B1206922). This reduction step is crucial for the formation of melanin (B1238610), a pigment that provides protection against environmental stressors and is a virulence factor in many pathogenic fungi, such as Botrytis cinerea and Curvularia lunata. apsnet.orgnih.gov Studies have shown that the expression of the gene encoding 1,3,8-naphthalenetriol reductase increases under certain stress conditions, indicating its importance for the survival of the organism. nih.gov

Role in Fatty Acid and Polyketide Biosynthesis Cycles

This compound reductase functions within the metabolic framework of polyketide biosynthesis. oup.com Polyketide synthesis resembles fatty acid synthesis but with key differences that lead to a vast diversity of natural products. frontiersin.orgnih.gov Both pathways involve the sequential condensation of small carboxylic acid units. However, in polyketide synthesis, the reduction steps catalyzed by ketoacyl reductases (KR), dehydratases (DH), and enoyl reductases (ER) are optional at each cycle of chain elongation. nih.govactascientific.com

The action of a KR domain or a discrete KR enzyme like this compound reductase introduces a hydroxyl group by reducing a keto group in the growing polyketide chain. nih.gov This is a critical step in determining the final structure and function of the polyketide molecule. The DHN-melanin pathway, where 1,3,8-naphthalenetriol reductase operates, is a well-established polyketide biosynthesis pathway. apsnet.org It begins with precursors like acetyl-CoA or malonyl-CoA and involves a polyketide synthase (PKS) to create the initial polyketide backbone, which is then modified by enzymes including this compound reductase to produce DHN-melanin. apsnet.org While directly involved in this specific polyketide pathway, its classification as a KR places it in the same functional family as the reductases essential for the canonical fatty acid synthesis cycles found in bacteria and plants, which catalyze similar reduction reactions to produce fatty acids. oup.comnih.gov

Investigation of Intramolecular Interactions in this compound Derivatives (e.g., Hydrogen Bonding)

The structure, stability, and chemical properties of this compound derivatives are significantly influenced by intramolecular interactions, particularly hydrogen bonding. pageplace.de The presence of multiple hydroxyl groups on the naphthalene core allows for the formation of various types of intramolecular hydrogen bonds, such as O–H⋯O. rsc.org These bonds can stabilize the conformation of the molecule by forming quasi-rings. mdpi.com

Advanced computational and experimental methods are used to investigate these interactions. Density Functional Theory (DFT) calculations, for example, can accurately reproduce the geometric parameters associated with hydrogen bonding. mdpi.com The Atoms In Molecules (AIM) theory is another powerful tool used to analyze the electron density at bond critical points (BCPs), providing quantitative insights into the strength of these intramolecular bonds. mdpi.com Studies on related compounds like naphthazarin derivatives show that intramolecular hydrogen bonds are a dominant feature, and their strength can be modulated by the presence and nature of other substituents on the naphthalene ring. mdpi.com These investigations reveal that such non-covalent interactions are crucial in determining the molecule's electronic structure and reactivity. mdpi.comresearchgate.net

Table 2: Intramolecular Interactions in Naphthalene Derivatives

Type of InteractionExample SystemInvestigatory MethodKey Finding
Intramolecular Hydrogen Bond (O-H···O) Naphthazarin DerivativesDFT, AIM, CPMDStabilizes molecular conformation and is stronger in proton-transferred forms. mdpi.com
Intramolecular Hydrogen Bond This compound DerivativesNot specifiedCan be formed from the opening of an oxiran ring with perchloric acid. pageplace.de
Intramolecular Contacts 2,3-dimethoxy-6-methylnaphthazarinAIM TheoryContacts detected between methoxy (B1213986) groups and between a methoxy hydrogen and an oxygen atom. mdpi.com
This table summarizes findings on intramolecular interactions in naphthalene-based compounds closely related to this compound.

Naphthalenetriol in Materials Science Research

Role as Precursors for Advanced Organic Materials

The molecular framework of naphthalenetriol is a key starting point for the synthesis of complex organic structures. These precursors are instrumental in developing materials with tailored properties for specific high-tech applications. Arynes, highly reactive intermediates derived from precursors like ortho-silylaryl triflates, are widely used in the preparation of functional materials. nih.govresearchgate.netmdpi.com

This compound-derived compounds are being explored for their use in electronic and energy storage devices. The development of novel carbon-based materials, such as nanographenes, from complex carbon-based molecules holds promise for applications in electronics, solar cells, and energy storage devices. ualberta.ca Organic materials are advantageous for energy technologies because they are composed of abundant elements. liu.se

Porous organic cages (POCs), which can be synthesized from naphthalene-based precursors, are particularly promising for energy storage. researchgate.net These materials exhibit designed structures, porosity, and multifunctionality, making them suitable for applications in batteries and other energy storage systems. researchgate.net For instance, a naphthalene (B1677914) porous organic cage has been developed to capture sodium polysulfide for use as a cathode material in lithium-sulfur batteries, demonstrating a specific capacity of 852 mAh g⁻¹ and excellent stability. researchgate.net The unique structure of these materials can significantly improve battery capacity and cycle life. researchgate.net

The following table summarizes the performance of a this compound-derived porous organic cage in a lithium-sulfur battery application.

PropertyValue
Host MaterialNaphthalene Porous Organic Cage (IIC-1)
Guest MaterialSodium Polysulfide (Na2S5)
Adsorption Capacity490 mg/g
Specific Capacity852 mAh g⁻¹
Cyclability0.05% decay per cycle over 1000 cycles

This table showcases the potential of this compound-based materials in high-performance energy storage.

Naphthalenetriols can be incorporated into hybrid organic-inorganic materials, which combine the desirable properties of both material classes. rsc.org These hybrid materials are synthesized through methods like the sol-gel process, where organic and inorganic precursors are reacted to form a composite material. mdpi.com The synthesis often involves creating covalent bonds between the organic and inorganic components to ensure a homogeneous dispersion and strong interfacial interactions. rsc.org

Vapor-phase infiltration is another technique used to create these hybrid materials, where an inorganic precursor is diffused into an organic polymer. frontiersin.org The resulting materials have applications in various fields, including the development of functional coatings with strong adhesion to substrates. rsc.org The integration of organic molecules like this compound with inorganic frameworks can lead to materials with unique electronic and ionic transport properties, which are crucial for sensing and energy applications. frontiersin.org

The decomposition of organometallic precursors is a fundamental method for producing nanoparticles. researchgate.net This process can be initiated by heat (thermolysis), light, or sound. researchgate.net Controlling the decomposition temperature allows for precise control over the size and morphology of the resulting nanoparticles, which in turn dictates their properties. researchgate.net this compound derivatives can act as these precursors.

The synthesis of nanomaterials through precursor decomposition is a "bottom-up" approach where atoms aggregate to form nuclei. rsc.org Advanced techniques like in situ real-time liquid phase analysis using scanning transmission electron microscopy (STEM) and other methods allow for precise control over the entire process, from precursor decomposition to the final nanocrystal formation. rsc.orgnih.gov This level of control is essential for creating nanomaterials with tailored characteristics for specific applications, such as in catalysis, where the high surface area of nanoparticles is advantageous. numberanalytics.com Electron beam irradiation has also been explored as a method to induce the decomposition of precursor microparticles to synthesize nanoparticles of various materials. nih.gov

Combinatorial Approaches in Material Discovery

Combinatorial materials science offers a powerful strategy for accelerating the discovery of new and unexpected materials. sigmaaldrich.com This high-throughput approach involves synthesizing and screening large libraries of materials with varying compositions. sigmaaldrich.comnumberanalytics.com

High-throughput screening (HTS) is a key component of combinatorial materials science, enabling the rapid testing of numerous compounds. pharmtech.combmglabtech.com In the context of this compound-derived systems, HTS can be used to quickly evaluate large libraries of materials for desired properties. numberanalytics.com This automated process significantly speeds up the identification of promising candidates for various applications. pharmtech.com

The process typically involves the preparation of sample libraries, automated handling and testing using robotic workstations, and sophisticated data acquisition and analysis. bmglabtech.com By applying HTS to this compound derivatives, researchers can efficiently explore a vast chemical space to discover materials with optimal performance for specific functions. nih.govnih.govmdpi.com

Optoelectronic Material Development

This compound-derived materials are also being investigated for their potential in optoelectronics, a field that merges optics and electronics. researchgate.netazonano.com The unique electronic and optical properties of these materials make them suitable for devices like solar cells and light-emitting diodes (LEDs). azonano.com

The development of two-dimensional (2D) materials has opened new avenues for optoelectronic applications. mdpi.com this compound derivatives can be used to create novel 2D materials or to form heterostructures with existing 2D materials like transition metal dichalcogenides (TMDs). iiserpune.ac.in The optoelectronic properties of these materials, such as their bandgap and light absorption characteristics, can be finely tuned. azonano.comiiserpune.ac.in For instance, creating a p-n junction between a this compound-based material and silicon can enhance the separation of photogenerated charge carriers, leading to improved device performance. iiserpune.ac.in The Nano-Optoelectronics Laboratory at the Institute of Semiconductors, CAS, is one of the research centers focusing on such advanced materials and devices. cas.cn

Transparent Conducting Oxides and Related Structures

The use of this compound in the direct synthesis or as a component of traditional transparent conducting oxides (TCOs) is not documented in publicly available scientific literature. TCOs are typically wide-bandgap semiconductors, such as indium tin oxide (ITO) and fluorine-doped tin oxide (FTO), whose conductivity stems from degenerate doping. scirp.orgchimietech.com The structure and properties of these inorganic materials are fundamentally different from the organic, aromatic nature of this compound.

However, the field of transparent conductive materials also encompasses carbon-based structures like graphene and carbon nanotubes (CNTs), which are explored as alternatives to traditional TCOs. mdpi.comsigmaaldrich.com In this context, carbon-rich organic molecules can serve as precursors for the synthesis of these carbon nanostructures. For instance, camphor, a terpenoid with the chemical formula C₁₀H₁₆O, has been utilized as a precursor for creating few-layer graphite-like structures through chemical vapor deposition (CVD). scirp.org

Theoretically, this compound (C₁₀H₈O₃), as a polycyclic aromatic hydrocarbon, could potentially serve as a carbon precursor for the synthesis of graphene-like films or other carbon nanostructures intended for use as transparent conductive layers. The process of carbonization, where an organic material is converted into carbon, is a known method for producing conductive materials. ktappi.kr Pyrolyzed carbon films, for example, can be synthesized from hydrogenated amorphous carbon precursor films and exhibit high transparency and low sheet resistance, making them a viable alternative to graphene. rsc.org

While there is no direct research detailing the use of this compound for these applications, its molecular structure suggests a potential pathway for investigation in the development of novel carbon-based transparent conductive materials. The performance of such a material would depend on the ability to control the carbonization process to yield a thin, uniform, and highly conductive film with minimal light absorption.

Table 1: Properties of Selected Transparent Conductive Films

MaterialPrecursor/MethodSheet Resistance (Ω/sq)Transmittance (%)Reference
Pyrolyzed Carbon (Py-C)Hydrogenated amorphous carbon1,10083 rsc.org
SWNT/Graphene HybridMethane (for graphene), SWNTs30096.4 mdpi.com
Doped 4-layer GrapheneMethane (CVD)30~90 researchgate.net
Canatu CNT FilmNot specified3590 canatu.com
PEDOT:PSSPEDOT:PSS dispersionNot specified~80 sigmaaldrich.com

Molecular Mechanistic Studies in Biological Systems

Enzyme Inhibition Mechanisms (e.g., Topoisomerase-II, Thymidylate Synthase)

Direct studies on the inhibition of enzymes like topoisomerase-II and thymidylate synthase by naphthalenetriol are limited. However, the biological roles of related reductases provide insight into specific enzyme-naphthalenetriol interactions. In several fungal species, the enzyme 1,3,8-naphthalenetriol reductase (also known as trihydroxynaphthalene reductase or THR) is a key component in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. nih.govresearchgate.net This pathway is critical for the production of melanin (B1238610), a pigment that protects the organism against environmental stressors like UV radiation. nih.gov

The enzyme 1,3,8-naphthalenetriol reductase (THR1) catalyzes the reduction of 1,3,8-trihydroxynaphthalene (B1218226) (a this compound isomer) to vermelone (B1206922) and 1,3,6,8-tetrahydroxynaphthalene (B103748) to scytalone (B1230633). researchgate.net The gene encoding this reductase, BRN1 or THR1, is considered a virulence-associated gene in some plant pathogenic fungi, highlighting its importance in the pathogen's ability to infect a host. nih.govapsnet.org While this demonstrates a specific enzyme acting upon this compound, research into this compound acting as an inhibitor of major metabolic enzymes like topoisomerase or thymidylate synthase is not extensively documented. The inhibition of these enzymes is more commonly associated with related compounds, such as naphthoquinones.

The molecular interactions of 1,3,8-naphthalenetriol occur within the active site of 1,3,8-naphthalenetriol reductase. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.gov The crystal structure of a related enzyme from Magnaporthe grisea complexed with NADPH and an inhibitor provides a model for understanding these interactions. nih.gov

The active site is located in a cleft between the N-terminal domain, which binds the NADP⁺ cofactor, and the C-terminal domain. nih.gov The catalytic mechanism involves a triad (B1167595) of Ser-Tyr-Lys residues, which is characteristic of the SDR family. nih.gov The this compound substrate binds in this active site, where it is positioned for a hydride transfer from the NADPH cofactor. The specificity for the this compound structure is determined by the geometry and amino acid composition of this binding pocket. While detailed mutagenesis studies on the specific residues interacting with the three hydroxyl groups of this compound are not available, the general mechanism involves hydrogen bonding and hydrophobic interactions to orient the substrate correctly relative to the cofactor for the reduction reaction to occur. nih.govbiorxiv.org

Enzyme TargetInteracting CompoundMolecular Interaction Details
1,3,8-Naphthalenetriol Reductase (THR1)1,3,8-NaphthalenetriolThe this compound substrate binds in the active site cleft between the N-terminal (cofactor binding) and C-terminal (catalytic) domains. The interaction involves a catalytic triad (Ser-Tyr-Lys) and positioning for hydride transfer from NADPH. nih.gov
Scytalone Dehydratase (SCD1)Scytalone (product of this compound reduction)The active site involves key residues like Tyr30, Tyr50, and His85 that facilitate dehydration through a keto-enol tautomerization mechanism. ebi.ac.uk

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of hydroxylated naphthalenes, including naphthalenetriols, are a significant area of study. The presence of multiple hydroxyl (-OH) groups on the naphthalene (B1677914) core allows these molecules to act as potent antioxidants. Their mechanism of action is largely governed by their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Research on dihydroxynaphthalenes (DHNs) provides a strong framework for understanding the antioxidant activity of naphthalenetriols. The antioxidant power is significantly influenced by the position of the hydroxyl groups. An α-substitution pattern (as seen in 1,8-DHN) leads to higher antioxidant capacity compared to a β-substitution pattern (as in 2,6-DHN). mdpi.com This is attributed to the stability of the resulting naphthoxyl radical. mdpi.com The addition of a third hydroxyl group in this compound is expected to further enhance this activity.

This compound likely employs two primary pathways for radical scavenging, which are common to phenolic antioxidants:

Hydrogen Atom Transfer (HAT): In this pathway, the this compound donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing it. The this compound itself becomes a resonance-stabilized naphthoxyl radical, which is significantly less reactive. The stability of this resulting radical is key to the antioxidant's effectiveness. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves the transfer of a single electron from the this compound to the free radical, forming a radical cation. This is followed by the loss of a proton (H⁺) to the surrounding medium, resulting in the same stable naphthoxyl radical. jmb.or.kr

The dominant pathway often depends on the solvent and the nature of the free radical. The HAT mechanism is generally favored in non-polar environments, while the SET-PT mechanism can be significant in polar solvents. jmb.or.kr

Intramolecular hydrogen bonds (IHBs) play a crucial role in enhancing the antioxidant activity of polyphenolic compounds. frontiersin.org In this compound isomers where hydroxyl groups are in close proximity (e.g., at the 1 and 8 positions), an IHB can form. This IHB has a pronounced effect on the stability of the molecule after it has scavenged a radical.

When a hydrogen atom is donated from one of the participating hydroxyl groups, the resulting naphthoxyl radical is significantly stabilized by the remaining IHB. mdpi.com This stabilization lowers the bond dissociation enthalpy (BDE) of the O-H bond, making the hydrogen atom easier to donate and thus increasing the rate and efficiency of the radical scavenging process. This effect has been observed in related compounds like 1,8-dihydroxynaphthalene, where the IHB contributes to its superior antioxidant properties. mdpi.com

Redox Cycling and Cellular Homeostasis at the Molecular Scale

Naphthalenetriols can participate in redox cycling, a process that can influence cellular homeostasis by generating reactive oxygen species (ROS) and depleting cellular reductants. This process typically involves the oxidation of the this compound to a corresponding naphthoquinone or semi-naphthoquinone radical.

These quinone species are known to be redox-active. In a cellular environment, a naphthoquinone can accept an electron from a biological reducing agent, such as NADPH or glutathione, to form a semiquinone radical. This radical can then transfer the electron to molecular oxygen (O₂) to generate a superoxide (B77818) radical (O₂•⁻), while regenerating the original quinone. This cycle can repeat, leading to a continuous production of ROS and the consumption of cellular antioxidants, which can disrupt the cell's redox balance and lead to oxidative stress. Studies on naphthalene-derived secondary organic aerosols, which contain hydroxylated and quinone products, have shown high redox activity, suggesting that such compounds can be significant contributors to oxidative potential.

Interactions with Biomolecules: DNA and Proteins (Molecular Recognition)

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. This compound, with its planar aromatic structure and multiple hydrogen-bonding groups, has the potential to interact specifically with biomolecules like proteins and nucleic acids.

Protein Recognition: A clear example of specific protein recognition is the interaction between 1,3,8-naphthalenetriol and 1,3,8-naphthalenetriol reductase. nih.gov As discussed in section 8.1, this enzyme's active site is structured to specifically bind this this compound isomer to perform its catalytic function. This recognition is driven by a combination of hydrogen bonds between the hydroxyl groups and active site residues, as well as hydrophobic interactions with the naphthalene ring system. nih.gov

DNA Interaction: The planar, polycyclic aromatic structure of the naphthalene core is a common motif in molecules that interact with DNA. While direct studies on this compound-DNA interactions are scarce, related naphthalene derivatives, such as naphthalimides, are known to be effective DNA intercalators. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking forces between the aromatic system of the this compound and the DNA bases. The hydroxyl groups could further influence binding by forming hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs in the DNA grooves. Such interactions can interfere with DNA replication and transcription processes.

Q & A

Q. What are the key analytical techniques for characterizing the purity and structural integrity of naphthalenetriol in experimental settings?

To ensure accurate characterization, researchers should employ a combination of chromatographic (e.g., HPLC, GC-MS) and spectroscopic methods (e.g., NMR, FTIR). HPLC with UV detection is optimal for quantifying purity, while NMR (¹H and ¹³C) confirms structural features like hydroxyl group positions. For trace impurities, GC-MS coupled with derivatization protocols (e.g., silylation) enhances detection sensitivity .

Q. How can researchers design reproducible synthesis protocols for this compound derivatives?

Reproducibility requires meticulous documentation of reaction parameters (solvent, temperature, catalysts) and validation via control experiments. For example, optimizing hydroxyl group protection/deprotection steps using tert-butyldimethylsilyl (TBDMS) groups can mitigate side reactions. Include detailed spectral data and cross-reference with established synthetic pathways in supplementary materials .

Q. What are the standard in vitro models for preliminary toxicity screening of this compound?

Use immortalized cell lines (e.g., HepG2 for hepatic toxicity, BEAS-2B for respiratory effects) to assess cytotoxicity via MTT assays. Dose-response curves should span 0.1–100 µM, with positive controls (e.g., naphthalene for oxidative stress). Include ROS measurement and apoptosis markers (caspase-3/7) to evaluate mechanistic pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved in interdisciplinary studies?

Contradictions often arise from variability in experimental conditions (pH, microbial activity). Researchers should standardize degradation studies using OECD guidelines, such as OECD 301B (Ready Biodegradability Test), while controlling for abiotic factors (UV exposure, temperature). Metabolite profiling via LC-QTOF-MS can identify degradation intermediates and reconcile discrepancies .

Q. What experimental strategies validate the hypothesized dual role of this compound as both a pro-oxidant and antioxidant?

Employ redox-sensitive fluorescent probes (e.g., DCFH-DA for ROS, DAF-FM for NO) in cell-free and cellular systems. Compare outcomes under normoxic vs. hypoxic conditions. Use knockout models (e.g., Nrf2-deficient cells) to dissect antioxidant response element (ARE)-mediated pathways. Statistical analysis must account for dose-dependent threshold effects .

Q. How can computational modeling improve the prediction of this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding affinities to receptors like AhR or CYP450 isoforms. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics. Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to prioritize high-probability targets .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for meta-analysis of this compound’s carcinogenicity across heterogeneous datasets?

Apply random-effects models to account for inter-study variability. Stratify data by exposure route (oral, inhalation) and species (rodent vs. human primary cells). Use funnel plots and Egger’s regression to assess publication bias. Sensitivity analyses should exclude outlier studies with high RoB (Risk of Bias) scores, as per Table C-7 criteria .

Q. How should researchers address gaps in biomonitoring data for this compound in occupational settings?

Deploy longitudinal cohort studies with repeated urine/blood sampling. Quantify hydroxylated metabolites (e.g., 1,2-dihydroxynaphthalene) via UPLC-MS/MS. Adjust for confounding variables (smoking, diet) using multivariate regression. Collaborate with industrial hygiene teams to correlate internal dose with ambient air monitoring data .

Methodological Tables

Table 1. Key Parameters for Environmental Degradation Studies

ParameterRecommended MethodReference Standard
BiodegradationOECD 301B (Modified Sturm Test)
PhotolysisEPA Guideline 1618 (UV-Vis Spectrophotometry)
Metabolite AnalysisLC-QTOF-MS with ESI+ ionization

Table 2. Risk of Bias (RoB) Assessment Criteria for In Vivo Studies

DomainLow-RoB ThresholdSource
RandomizationBlock randomization with allocation concealment
BlindingDouble-blind dosing and outcome assessment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.